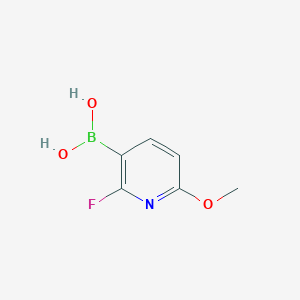
Acide 2-fluoro-6-méthoxypyridine-3-boronique
Vue d'ensemble
Description
2-Fluoro-6-methoxypyridine-3-boronic acid is a chemical compound with the empirical formula C6H7BFNO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-methoxypyridine-3-boronic acid can be represented by the SMILES stringCOC1=CC=C(C(F)=N1)B(O)O . The InChI representation is 1S/C6H7BFNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3 . Physical and Chemical Properties Analysis
2-Fluoro-6-methoxypyridine-3-boronic acid is a solid substance . Its molecular weight is 170.93 .Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l'acide 2-fluoro-6-méthoxypyridine-3-boronique, ont été de plus en plus utilisés dans divers domaines de la recherche, y compris les applications de détection . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection .
Étiquetage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines allant de l'étiquetage biologique . Cela peut être utilisé pour la manipulation et la modification des protéines .
Technologies de séparation
Les acides boroniques ont été utilisés dans les technologies de séparation . Ceci est dû à leur capacité à former des liaisons covalentes réversibles avec les diols, ce qui peut être exploité pour la séparation de mélanges complexes .
Développement de produits thérapeutiques
Les acides boroniques ont été utilisés dans le développement de produits thérapeutiques . Leurs propriétés chimiques uniques les rendent utiles dans la conception et la synthèse de nouveaux agents thérapeutiques .
Manipulation des protéines
Les acides boroniques ont été utilisés pour la manipulation des protéines . Ils peuvent former des liaisons covalentes réversibles avec certains résidus d'acides aminés dans les protéines, permettant la modification sélective de ces protéines .
Étiquetage cellulaire
Les acides boroniques ont été utilisés pour l'étiquetage cellulaire . Ceci est dû à leur capacité à former des liaisons covalentes réversibles avec certains glucides présents à la surface des cellules .
Électrophorèse des molécules glyquées
Les acides boroniques ont été utilisés pour l'électrophorèse des molécules glyquées . Ils peuvent se lier sélectivement aux molécules glyquées, permettant leur séparation des molécules non glyquées .
Libération contrôlée de l'insuline
Les acides boroniques ont été utilisés dans les polymères pour la libération contrôlée de l'insuline . L'interaction des acides boroniques avec le glucose peut être exploitée pour créer des matériaux sensibles au glucose qui peuvent libérer de l'insuline en réponse aux variations de la glycémie .
Orientations Futures
Boronic acid-based linkages, such as those in 2-Fluoro-6-methoxypyridine-3-boronic acid, have potential applications in the development of novel materials that show a longer lifetime and that can be easily recycled . These challenges were largely met by vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .
Mécanisme D'action
Target of Action
The primary target of 2-Fluoro-6-methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
2-Fluoro-6-methoxypyridine-3-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Fluoro-6-methoxypyridine-3-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
These properties may include stability, readiness of preparation, and environmental benignity . These factors can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of 2-Fluoro-6-methoxypyridine-3-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of 2-Fluoro-6-methoxypyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of certain functional groups in the reaction environment could potentially influence the efficacy and stability of the compound .
Analyse Biochimique
Biochemical Properties
2-Fluoro-6-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles . For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, 2-Fluoro-6-methoxypyridine-3-boronic acid can interact with carbohydrate-binding proteins, such as lectins, by binding to the carbohydrate moieties on these proteins .
Cellular Effects
The effects of 2-Fluoro-6-methoxypyridine-3-boronic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation. Additionally, 2-Fluoro-6-methoxypyridine-3-boronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins . Its impact on cellular metabolism includes the inhibition of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-6-methoxypyridine-3-boronic acid involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . This compound can bind to the active sites of enzymes, such as serine proteases and kinases, thereby inhibiting their activity. Additionally, 2-Fluoro-6-methoxypyridine-3-boronic acid can interact with transcription factors, modulating their ability to regulate gene expression . These interactions result in alterations in cellular processes and functions, contributing to the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-6-methoxypyridine-3-boronic acid can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances . Long-term exposure to 2-Fluoro-6-methoxypyridine-3-boronic acid in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 2-Fluoro-6-methoxypyridine-3-boronic acid vary with different dosages in animal models . At low doses, this compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity . At higher doses, 2-Fluoro-6-methoxypyridine-3-boronic acid can exhibit toxic or adverse effects, including damage to tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biochemical effect . Understanding these dosage effects is crucial for determining the appropriate use of this compound in research and therapeutic applications.
Metabolic Pathways
2-Fluoro-6-methoxypyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biochemical properties . Additionally, 2-Fluoro-6-methoxypyridine-3-boronic acid can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and overall metabolic activity . These interactions highlight the compound’s role in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Fluoro-6-methoxypyridine-3-boronic acid within cells and tissues involve interactions with transporters and binding proteins . This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to various cellular compartments . Once inside the cell, 2-Fluoro-6-methoxypyridine-3-boronic acid can bind to proteins that facilitate its localization and accumulation in specific tissues or organelles . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Fluoro-6-methoxypyridine-3-boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can be localized to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular proteins and targeting sequences . The subcellular localization of 2-Fluoro-6-methoxypyridine-3-boronic acid can affect its activity and function, as it may interact with different biomolecules in distinct cellular compartments . Understanding these localization mechanisms is important for elucidating the compound’s biochemical effects.
Propriétés
IUPAC Name |
(2-fluoro-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWYXLGQQAESDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249899 | |
| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402238-30-5 | |
| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




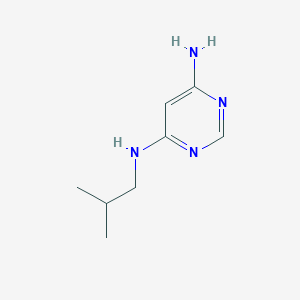
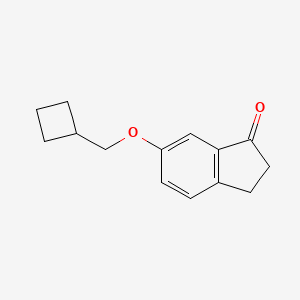

![{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine](/img/structure/B1454766.png)


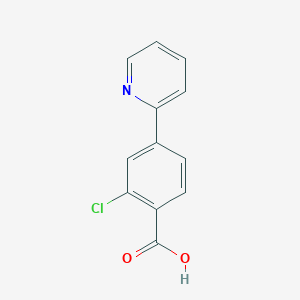
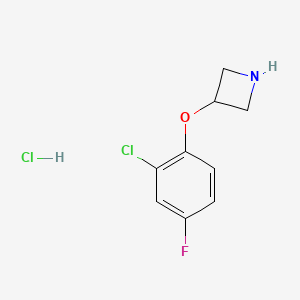
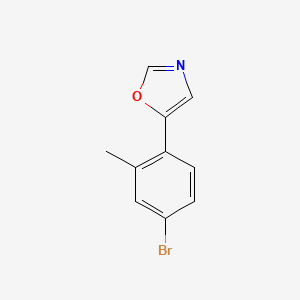
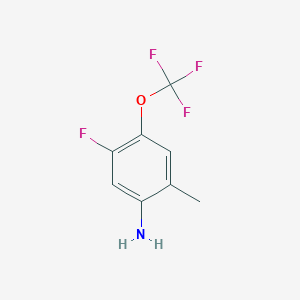
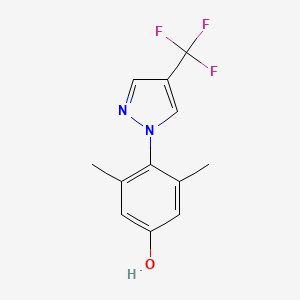
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)
